[4-[4-(Diethylamino)benzhydrylidene]cyclohexa-2,5-dien-1-ylidene]diethylammonium lactate
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Overview
Description
[4-[4-(Diethylamino)benzhydrylidene]cyclohexa-2,5-dien-1-ylidene]diethylammonium lactate is a complex organic compound with a unique structure that includes both aromatic and aliphatic components. This compound is known for its vibrant color and is commonly used in various industrial applications, including inks and toners .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[4-(Diethylamino)benzhydrylidene]cyclohexa-2,5-dien-1-ylidene]diethylammonium lactate typically involves the condensation of diethylamino benzaldehyde with cyclohexadiene derivatives under controlled conditions. The reaction is usually carried out in the presence of a strong acid catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified through various techniques such as crystallization and distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
[4-[4-(Diethylamino)benzhydrylidene]cyclohexa-2,5-dien-1-ylidene]diethylammonium lactate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
[4-[4-(Diethylamino)benzhydrylidene]cyclohexa-2,5-dien-1-ylidene]diethylammonium lactate has a wide range of scientific research applications:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of inks, toners, and other colorants.
Mechanism of Action
The mechanism of action of [4-[4-(Diethylamino)benzhydrylidene]cyclohexa-2,5-dien-1-ylidene]diethylammonium lactate involves its interaction with molecular targets such as proteins and nucleic acids. The compound’s aromatic rings allow it to intercalate between DNA bases, affecting the replication and transcription processes. Additionally, its ability to form hydrogen bonds and van der Waals interactions with proteins can modulate their activity .
Comparison with Similar Compounds
Similar Compounds
[4-[4,4’-bis(dimethylamino)benzhydrylidene]cyclohexa-2,5-dien-1-ylidene]dimethylammonium chloride: Known for its use as a dye and its similar structural features.
[4-[α-[4-(dimethylamino)phenyl]benzylidene]cyclohexa-2,5-dien-1-ylidene]dimethylammonium acetate: Another compound with comparable applications and chemical properties.
Uniqueness
What sets [4-[4-(Diethylamino)benzhydrylidene]cyclohexa-2,5-dien-1-ylidene]diethylammonium lactate apart is its specific combination of diethylamino groups and lactate, which imparts unique solubility and reactivity characteristics. This makes it particularly valuable in applications requiring specific dyeing properties and chemical stability .
Properties
CAS No. |
84962-79-8 |
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Molecular Formula |
C33H47N3O6 |
Molecular Weight |
581.7 g/mol |
IUPAC Name |
2-[1-(2-azaniumylethyl)-4-[[4-(diethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-yl]ethylazanium;2-hydroxypropanoate |
InChI |
InChI=1S/C27H35N3.2C3H6O3/c1-3-30(4-2)25-12-10-23(11-13-25)26(22-8-6-5-7-9-22)24-14-16-27(17-15-24,18-20-28)19-21-29;2*1-2(4)3(5)6/h5-17H,3-4,18-21,28-29H2,1-2H3;2*2,4H,1H3,(H,5,6) |
InChI Key |
JBPWJFOUUBDNBW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(C=C2)(CC[NH3+])CC[NH3+])C3=CC=CC=C3.CC(C(=O)[O-])O.CC(C(=O)[O-])O |
Origin of Product |
United States |
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